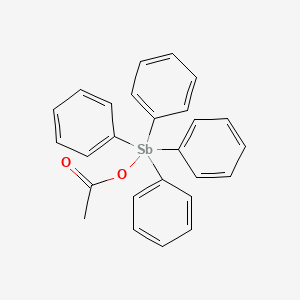
oxotungsten(VI) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotungsten(VI) chloride, also known as tungsten(VI) oxychloride, is a chemical compound with the formula WOCl₄. It is a red crystalline solid that is highly reactive and used in various chemical processes. This compound is notable for its ability to form complexes with a variety of ligands, making it a valuable reagent in inorganic and organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxotungsten(VI) chloride can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO₃) with carbon tetrachloride (CCl₄) at elevated temperatures. The reaction proceeds as follows:
WO3+2CCl4→WOCl4+2COCl2
Another method involves the reaction of tungsten hexachloride (WCl₆) with oxygen or air. This reaction is typically carried out in a controlled environment to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of tungsten metal or tungsten compounds at high temperatures. The process requires careful control of reaction conditions to ensure high purity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Oxotungsten(VI) chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It readily undergoes ligand exchange reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aliphatic amines, phosphines, and other ligands that can coordinate to the tungsten center. These reactions are typically carried out under inert atmosphere conditions to prevent hydrolysis and other side reactions .
Major Products Formed
The major products formed from reactions with this compound depend on the nature of the reagents and reaction conditions. For example, reactions with aliphatic amines can yield tungsten-amine complexes, while reactions with phosphines can produce tungsten-phosphine complexes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of oxotungsten(VI) chloride involves its ability to form stable complexes with various ligands. These complexes can participate in a range of chemical reactions, including catalytic processes and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the tungsten center .
Comparación Con Compuestos Similares
Oxotungsten(VI) chloride can be compared with other tungsten oxyhalides, such as tungsten(VI) oxybromide (WOBr₄) and tungsten(VI) oxyfluoride (WOF₄). These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Tungsten(VI) oxybromide: Similar in reactivity to this compound but less commonly used due to the higher cost and lower availability of bromine.
Tungsten(VI) oxyfluoride: More reactive than this compound and used in specialized applications where high reactivity is required.
These comparisons highlight the unique properties of this compound, such as its balance of reactivity and stability, which make it a versatile reagent in various chemical processes .
Propiedades
Fórmula molecular |
Cl4H4OW |
|---|---|
Peso molecular |
345.7 g/mol |
Nombre IUPAC |
oxotungsten;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.W/h4*1H;; |
Clave InChI |
USBICRVMLMKYOX-UHFFFAOYSA-N |
SMILES canónico |
O=[W].Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

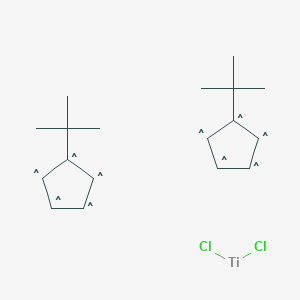

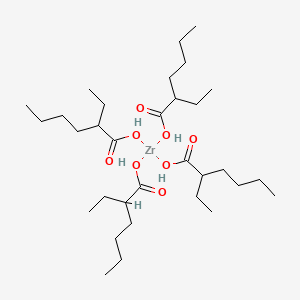
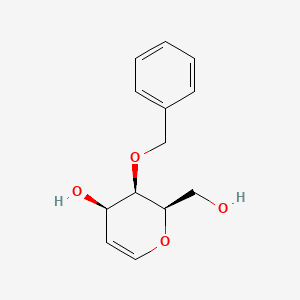

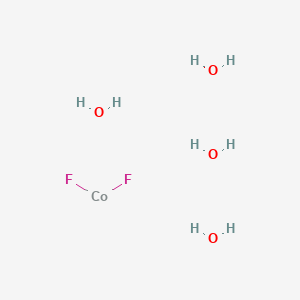

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
